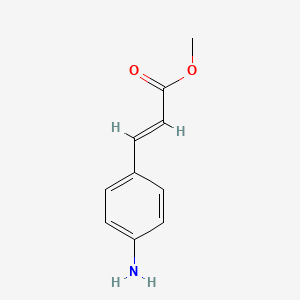

(E)-Methyl 3-(4-aminophenyl)acrylate

説明

Structure

3D Structure

特性

IUPAC Name |

methyl (E)-3-(4-aminophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,11H2,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVLKRMLVXUWQE-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65198-02-9 | |

| Record name | Methyl p-aminocinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065198029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl p-aminocinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for E Methyl 3 4 Aminophenyl Acrylate and Analogous Structures

Reduction of Nitro-Substituted Precursors

A common and efficient pathway to (E)-Methyl 3-(4-aminophenyl)acrylate involves the reduction of the corresponding nitro compound, (E)-Methyl 3-(4-nitrophenyl)acrylate. This transformation can be accomplished using several reductive methods, including catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation of (E)-Methyl 3-(4-nitrophenyl)acrylate

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and clean reaction profile. This process typically involves the use of a metal catalyst, such as palladium or platinum, and a source of hydrogen.

In a typical procedure, (E)-Methyl 3-(4-nitrophenyl)acrylate is dissolved in a suitable solvent, and a catalyst is added to the mixture. The reaction is then subjected to a hydrogen atmosphere, often under pressure, to facilitate the reduction. The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the reaction. For instance, palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

| Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Yield (%) |

| Palladium on Silica (Pd/SiO2) | N,N-Dimethylacetamide (DMAc) | 100 | 150 | Quantitative |

| Palladium on Carbon (Pd/C) | Ethanol | Room Temperature | Atmospheric | High |

This table presents typical conditions for the catalytic hydrogenation of nitroarenes to primary amines. The data for Pd/SiO2 is based on the hydrogenation of a similar substrate, N-4-nitrophenyl nicotinamide. rsc.orgmit.edu

The reaction proceeds with high chemoselectivity, reducing the nitro group to a primary amine without affecting the acrylate (B77674) double bond or the ester functionality. mit.edu

Reductive Conversion of Nitro Groups via Chemical Reagents (e.g., Acetyl Chloride in Methanol)

While catalytic hydrogenation is highly effective, chemical reducing agents offer an alternative route for the conversion of nitro groups. A variety of reagents can be employed for this purpose. Although the specific use of acetyl chloride in methanol (B129727) for the reduction of nitro groups is not extensively documented for this particular substrate, other chemical methods are well-established.

A notable example is the use of stannous chloride (SnCl₂) in an alcoholic solvent. This method is particularly useful for the reduction of nitroindazoles and other aromatic nitro compounds. The reaction is typically carried out by heating a mixture of the nitro compound and anhydrous SnCl₂ in a solvent such as absolute ethanol.

| Reagent | Solvent | Temperature (°C) | Outcome |

| Anhydrous Stannous Chloride (SnCl₂) | Absolute Ethanol | 60 | Reduction of nitro group to amine |

This table illustrates the conditions for the reduction of a nitro group using a chemical reagent, based on the reduction of 3-halogeno-4-nitroindazoles. researchgate.net

Multi-Step Synthesis Involving Nitroaniline Reduction and Subsequent Acrylation

An alternative synthetic approach involves a multi-step sequence starting from a readily available precursor such as 4-nitroaniline (B120555). This method provides flexibility in modifying the molecular structure.

A representative multi-step synthesis could involve the following key transformations:

Protection of the amine group: The amino group of 4-nitroaniline can be protected, for example, by formylation through a reaction with formic acid.

Modification of the protected amine: The protected amine can then undergo further reactions. For instance, N-formyl p-nitroaniline can be methylated using methyl iodide in the presence of a base like potassium tert-butoxide.

Deprotection and reduction: The formyl group can be removed, and the nitro group can be reduced in a subsequent step to yield the corresponding aniline (B41778) derivative.

Acrylation: The final step would involve the acrylation of the resulting aniline derivative to introduce the methyl acrylate moiety.

This multi-step approach allows for the synthesis of a variety of substituted aminophenyl acrylates.

Coupling Reactions and Advanced Synthetic Strategies

This compound and its analogs are not only synthetic targets but also valuable building blocks for the construction of more complex molecules. Advanced synthetic strategies, such as coupling reactions, are employed to incorporate these structures into larger molecular architectures.

Incorporation into Complex Molecular Architectures (e.g., Quinolines)

The aminophenyl acrylate moiety can be a key precursor in the synthesis of heterocyclic compounds like quinolines, which are important scaffolds in medicinal chemistry. For instance, (E)-methyl 3-(2-aminophenyl)acrylate can undergo cyclization reactions to form quinoline-2-one derivatives. ekb.egsapub.orgimpactfactor.org

The synthesis of quinoline (B57606) derivatives often involves the reaction of an o-aminoaryl ketone or aldehyde with a compound containing an activated methylene (B1212753) group. In the context of aminophenyl acrylates, these can be key intermediates in the construction of quinoline rings. For example, a rationally designed series of 2-(N-cyclicamino)quinolines has been synthesized and coupled with methyl (E)-3-(2/3/4-aminophenyl)acrylates to explore their potential as antiparasitic agents. researchgate.net

Furthermore, advanced coupling reactions like the Heck and Suzuki-Miyaura reactions provide powerful tools for the synthesis of analogs of this compound and for their incorporation into more complex structures.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. researchgate.netclockss.org For example, 4-iodoaniline (B139537) can be coupled with methyl acrylate in the presence of a palladium catalyst to form this compound.

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Yield (%) |

| 4-Iodoanisole | Methyl Acrylate | Pd Nanoparticles on Phosphine-Functionalized Chitosan | Triethylamine | Acetonitrile (B52724) | High |

| Iodobenzene | Methyl Acrylate | Pd(OAc)₂ | Triethylamine | N-Methylpyrrolidone | High |

This table provides examples of Heck reaction conditions for the coupling of aryl halides with methyl acrylate. researchgate.netnih.govresearchgate.net

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide catalyzed by a palladium complex. youtube.commdpi.com This reaction can be employed to synthesize a wide range of substituted phenyl acrylate derivatives by coupling arylboronic acids with appropriate acrylate partners. For instance, 4-aminophenylboronic acid could be coupled with a suitable acrylate derivative to generate the target molecule or its analogs.

| Organoboron Compound | Coupling Partner | Catalyst | Base | Solvent |

| 4-Aminophenylboronic Acid Pinacol Ester | Aryl Halide | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water |

| 4-Methylphenylboronic Acid | Bromobenzene | Pd(II) on monolithic column | Na₃PO₄ | Acetonitrile/Water |

This table illustrates typical components used in Suzuki-Miyaura coupling reactions to generate biaryl compounds. mdpi.comtcichemicals.comnih.gov

These advanced synthetic methodologies provide a robust toolkit for the synthesis of this compound and its analogs, enabling their application in the development of new materials and biologically active compounds.

Chemical Reactivity and Derivatization Pathways of E Methyl 3 4 Aminophenyl Acrylate

Reactivity Governed by the Aminophenyl Moiety

The aminophenyl group is characterized by the presence of a primary aromatic amine. The lone pair of electrons on the nitrogen atom imparts nucleophilic character and allows for hydrogen bonding, while the amine itself can participate in condensation reactions.

The primary amino group (-NH₂) of (E)-Methyl 3-(4-aminophenyl)acrylate is nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to react with a variety of electrophiles. One of the significant applications of this nucleophilicity is in polymerization reactions, specifically in the synthesis of poly(amide-imide)s (PAIs). In these reactions, the amino group attacks a carboxylic acid or its derivative, leading to the formation of an amide bond. This process is a cornerstone for creating high-performance polymers known for their thermal stability and mechanical strength. researchgate.netrsc.orgkoreascience.kr

The synthesis often involves a polycondensation reaction where a diacid monomer, which may already contain an imide ring, reacts with a diamine. researchgate.netrsc.org The nucleophilic attack by the amine group of a molecule like this compound on an acid chloride or a carboxylic acid activated with reagents like triphenylphosphite initiates the formation of the amide linkage. rsc.orgscispace.com

Table 1: Representative Conditions for Polyamide Formation

| Diamine Component | Diacid/Diacid Chloride Component | Condensing Agent/Method | Solvent | Polymer Type |

|---|---|---|---|---|

| Aromatic Diamines | Diimide-diacids | Triphenylphosphite / CaCl₂ / Pyridine | N-Methyl-2-pyrrolidone (NMP) | Poly(amide-imide) |

| 4,4'-Diaminobenzanilide | Trimellitic anhydride (B1165640) chloride | Two-stage heating | N/A | Poly(amide-amide-imide) |

This table illustrates common methodologies for synthesizing polyamides and related polymers, showcasing the role of the amine's nucleophilicity.

The amino group contains two hydrogen atoms bonded to nitrogen (N-H), which can act as hydrogen bond donors. The carbonyl oxygen of the acrylate (B77674) group can act as a hydrogen bond acceptor. This capacity for hydrogen bonding influences the molecule's physical properties, such as its melting point and solubility. In a larger, polymeric context, these hydrogen bonds can form strong, non-covalent crosslinks between polymer chains. researchgate.net This crosslinking potential is crucial for developing materials like hydrogels with enhanced mechanical properties, such as stretchability and toughness. researchgate.net The formation of a stable, three-dimensional network through these interactions can impart desirable characteristics like self-healing and adhesion to the resulting materials.

The nucleophilic amino group readily participates in the ring-opening of epoxides. This reaction, known as aminolysis, typically proceeds via a nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring. The reaction with aromatic amines is regioselective, with the nucleophile attacking the less substituted carbon of the epoxide. researchgate.net This transformation is a synthetically useful method for producing β-amino alcohols, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. researchgate.netscielo.org.mx Various catalysts, including heteropoly acids and yttrium(III) chloride, can be employed to enhance the efficiency of these reactions, even in environmentally benign solvents like water or under solvent-free conditions. sharif.edumdpi.com

Table 2: Ring-Opening of Epoxides with Aromatic Amines

| Epoxide | Amine | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Styrene Oxide | Aniline (B41778) | YCl₃ (1 mol%), solvent-free, RT | β-Amino alcohol |

| Various Epoxides | Aromatic Amines | Heteropoly acids, water | β-Amino alcohol |

This table summarizes conditions for the aminolysis of epoxides, a key reaction of the amino group.

Furthermore, as a primary amine, the amino group can undergo condensation reactions with aldehydes or ketones to form imines (Schiff bases). This reversible reaction is fundamental in organic synthesis and is a pathway to create new carbon-nitrogen double bonds.

Transformations Involving the Acrylic Ester Group

The acrylic ester group is an α,β-unsaturated carbonyl system, which makes it susceptible to a range of transformations, including nucleophilic additions at the double bond and reactions at the ester carbonyl group.

The carbon-carbon double bond in the acrylate moiety is electron-deficient due to the electron-withdrawing effect of the adjacent ester group. This makes it an excellent electrophile for nucleophilic conjugate addition, commonly known as the Michael addition reaction. researchgate.netupc.edu A wide variety of nucleophiles, including amines (aza-Michael) and thiols (thia-Michael), can add to the β-carbon of the acrylate. nih.govrsc.orgresearchgate.net

These reactions are often catalyzed by bases or nucleophiles and are considered "click" reactions due to their high efficiency, mild reaction conditions, and high yields. upc.edursc.orgnih.gov The aza-Michael addition, in particular, is a powerful tool for modifying polymers or synthesizing new ones. rsc.org Microwave irradiation has been shown to significantly accelerate the Michael addition of amines to α,β-unsaturated esters, reducing reaction times from days to hours or even minutes. nih.gov

Table 3: Michael Addition of Nucleophiles to Acrylates

| Nucleophile | Acceptor | Catalyst/Conditions | Reaction Type |

|---|---|---|---|

| Benzylamine | Methyl Acrylate | Methanol (B129727), Microwave (70 °C) | Aza-Michael Addition |

| Thiols | (Meth)acrylates | Amines or Phosphines | Thia-Michael Addition |

This table provides examples of Michael addition reactions involving acrylate acceptors.

The methyl ester group can undergo hydrolysis to yield the corresponding carboxylic acid. This reaction, known as saponification when base-catalyzed, involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. youtube.com The reaction can also be catalyzed by acid, proceeding through the reverse of a Fischer esterification. youtube.com The rate of hydrolysis can be influenced by factors such as pH and the structure of the ester. researchgate.netnih.gov For instance, the hydrolysis of methacrylate (B99206) esters is often hydroxide-driven under physiological conditions. nih.gov

Table 4: General Conditions for Ester Transformations

| Transformation | Reagent(s) | Solvent | Product |

|---|---|---|---|

| Base-Catalyzed Hydrolysis | Sodium Hydroxide (NaOH) | Water/Alcohol | Carboxylate Salt |

| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., HCl/H₂O) | Water | Carboxylic Acid |

| Reduction | Sodium Borohydride (B1222165) (NaBH₄) / CeCl₃ | Ethanol | Primary Alcohol |

This table outlines typical conditions for the hydrolysis and reduction of methyl esters.

In addition to hydrolysis, the ester group can be reduced to a primary alcohol. While sodium borohydride (NaBH₄) is typically not strong enough to reduce esters under standard conditions, its reactivity can be enhanced with additives or by using specific solvent systems. ias.ac.in For example, a NaBH₄-methanol system or the use of catalysts like cerium(III) chloride (CeCl₃) allows for the efficient reduction of methyl esters to their corresponding alcohols in good yields. ias.ac.intandfonline.com Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also quantitatively reduce methyl esters to alcohols. nih.gov

Intramolecular Cyclization and Heterocycle Formation

The presence of the amino group ortho to the acrylate side chain in structurally related 2-aminoaryl acrylates facilitates intramolecular cyclization reactions, a key pathway for the synthesis of various nitrogen- and sulfur-containing heterocycles. These reactions are of significant interest in medicinal chemistry due to the prevalence of such scaffolds in biologically active molecules.

The reaction of (E)-3-(2-aminoaryl)acrylates with carbon disulfide provides a direct route to ring-fused 4-alkyl-4H-3,1-benzothiazine-2-thione derivatives. This transformation typically proceeds under mild, metal-free conditions. While specific studies on this compound were not extensively detailed in the provided search results, the general mechanism involves the initial reaction of the amino group with carbon disulfide to form a dithiocarbamate (B8719985) intermediate. This is followed by an intramolecular Michael addition of the sulfur atom to the α,β-unsaturated ester.

In the case of this compound, the position of the amino group at the para-position of the phenyl ring relative to the acrylate moiety prevents direct intramolecular cyclization to a simple benzothiazine ring. However, if we consider the analogous reaction with a hypothetical isomer, (E)-Methyl 3-(2-aminophenyl)acrylate, the reaction would proceed to yield a 4H-3,1-benzothiazine-2-thione derivative. The regioselectivity of this cyclization is dictated by the ortho-positioning of the amino and acrylate groups, which allows for the formation of a six-membered heterocyclic ring. The reaction is generally high-yielding and tolerates a variety of substituents on the aromatic ring.

Based on the established reactivity of related compounds, two potential isomeric benzothiazine structures could be considered, arising from different modes of cyclization, although one is heavily favored. The primary product would be the 4H-3,1-benzothiazine-2-thione. A less likely isomer, a 2H-1,3-benzothiazine, could theoretically be formed but is generally not observed in these reactions. The stability of the resulting heterocyclic system plays a crucial role in directing the reaction pathway.

| Reactant Isomer | Major Product Isomer | Minor/Hypothetical Product Isomer |

|---|---|---|

| (E)-Methyl 3-(2-aminophenyl)acrylate | Methyl 2-(2-thioxo-2,4-dihydro-1H-benzo[d] scielo.brnih.govthiazin-4-yl)acetate | Methyl 2-(3,4-dihydro-2H-benzo[b] scielo.brnih.govthiazin-3-yl)acrylate |

The reaction of (E)-methyl 3-(2-aminophenyl)acrylate with isothiocyanates has been the subject of detailed mechanistic studies, providing insight into the formation of substituted benzothiazin-2-amine derivatives. These investigations, often employing computational methods such as Density Functional Theory (DFT), have elucidated the reaction pathway and the roles of various species in catalysis. nih.gov

The reaction mechanism proceeds through several key steps:

Nucleophilic Addition: The amino group of the acrylate attacks the electrophilic carbon of the isothiocyanate, forming a thiourea (B124793) intermediate.

Deprotonation and Protonation: A series of proton transfer steps occur, often facilitated by solvent molecules or other molecules of the substrate acting as proton shuttles.

Intramolecular Cyclization: The sulfur atom of the thiourea intermediate undergoes an intramolecular nucleophilic attack on the β-carbon of the acrylate moiety. This is a crucial ring-forming step.

Hydrogen Transfer and Tautomerization: Subsequent hydrogen transfer and keto-enol tautomerization lead to the final, stable benzothiazine product.

These studies have highlighted the importance of the substrate itself and the solvent in catalyzing the reaction by lowering the energy barriers of the transition states. nih.gov

Regarding isomers, the regioselectivity of the cyclization is highly specific due to the geometric constraints of the starting material. For (E)-methyl 3-(2-aminophenyl)acrylate, the reaction with an isothiocyanate, such as phenylisothiocyanate, will lead to a single constitutional isomer of the benzothiazine product. The formation of other isomers is generally not observed due to the high activation energy barriers that would be associated with alternative, less favorable cyclization pathways.

| Step | Description | Key Intermediates/Transition States |

|---|---|---|

| 1 | Nucleophilic attack of the amino group on the isothiocyanate carbon | Thiourea intermediate |

| 2 | Proton transfer events | Protonated and deprotonated species |

| 3 | Intramolecular Michael addition of sulfur to the acrylate | Cyclic transition state |

| 4 | Tautomerization to the final product | Enol intermediate |

Comparative Reactivity Studies with Structurally Related Compounds

Understanding the influence of substituents on the reactivity of this compound is crucial for designing synthetic routes and predicting reaction outcomes. The electronic nature of substituents on the phenyl ring can significantly impact the nucleophilicity of the amino group and the electrophilicity of the acrylate system.

A comparative assessment of the reactivity of this compound with its methoxy- and nitro-substituted analogs reveals the profound effect of electron-donating and electron-withdrawing groups on intramolecular cyclization reactions.

Methoxy-Substituted Acrylate Esters: A methoxy (B1213986) group, being an electron-donating group, increases the electron density on the phenyl ring. In a hypothetical methoxy-substituted analog of (E)-Methyl 3-(2-aminophenyl)acrylate, this would enhance the nucleophilicity of the amino group. This increased nucleophilicity would be expected to accelerate the initial step of reactions involving nucleophilic attack, such as the reaction with carbon disulfide or isothiocyanates.

Nitro-Substituted Acrylate Esters: Conversely, a nitro group is a strong electron-withdrawing group. In a nitro-substituted analog, the electron density on the phenyl ring would be significantly reduced. This would decrease the nucleophilicity of the amino group, thereby slowing down the initial nucleophilic attack. However, the electron-withdrawing nature of the nitro group would increase the electrophilicity of the acrylate's β-carbon, potentially facilitating the intramolecular Michael addition step of the cyclization.

| Substituent on Phenyl Ring | Electronic Effect | Effect on Amine Nucleophilicity | Effect on Acrylate Electrophilicity | Predicted Overall Reaction Rate |

|---|---|---|---|---|

| -OCH3 (Methoxy) | Electron-donating | Increased | Decreased | Increased (assuming nucleophilic attack is rate-determining) |

| -NH2 (Amino) | Strongly electron-donating | Significantly increased | Decreased | High |

| -NO2 (Nitro) | Strongly electron-withdrawing | Significantly decreased | Increased | Decreased (assuming nucleophilic attack is rate-determining) |

Advanced Spectroscopic Characterization Techniques for E Methyl 3 4 Aminophenyl Acrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier analytical technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis for Structural Elucidation

One-dimensional ¹H and ¹³C NMR are the primary methods for the initial structural verification of (E)-Methyl 3-(4-aminophenyl)acrylate. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling constants (J) in ¹H NMR reveal the connectivity between adjacent protons.

Proton (¹H) NMR: The ¹H NMR spectrum provides a distinct fingerprint of the molecule. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as a pair of doublets, characteristic of an AA'BB' spin system. The two vinylic protons of the acrylate (B77674) moiety are also doublets, with a large coupling constant (~16 Hz) confirming their trans (E) configuration. The methyl ester protons appear as a singlet, and the amine protons also present as a singlet, which may be broad due to exchange.

Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. The chemical shifts allow for the identification of carbonyl, aromatic, vinylic, and aliphatic carbons. The ester carbonyl carbon is characteristically downfield, while the aromatic and vinylic carbons resonate in the intermediate region. The methyl carbon of the ester group appears at the highest field.

The following tables present the predicted chemical shifts for this compound based on established substituent effects and data from analogous structures.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-α (vinylic) | ~6.2-6.4 | Doublet (d) | ~16.0 |

| H-β (vinylic) | ~7.5-7.7 | Doublet (d) | ~16.0 |

| Aromatic (H-2, H-6) | ~7.3-7.5 | Doublet (d) | ~8.5 |

| Aromatic (H-3, H-5) | ~6.6-6.8 | Doublet (d) | ~8.5 |

| -OCH₃ (ester) | ~3.7-3.8 | Singlet (s) | N/A |

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | ~167-168 |

| C-4 (aromatic) | ~148-150 |

| C-β (vinylic) | ~144-146 |

| C-2, C-6 (aromatic) | ~129-131 |

| C-1 (aromatic) | ~123-125 |

| C-α (vinylic) | ~114-116 |

| C-3, C-5 (aromatic) | ~113-115 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguous assignment and complete structural confirmation, especially for complex molecules. unibas.it These methods spread spectral information across two dimensions, resolving overlapping signals and revealing correlations between nuclei. unibas.it

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other. For this compound, key COSY cross-peaks would be observed between the two vinylic protons (H-α and H-β) and between the adjacent aromatic protons (H-2/H-6 and H-3/H-5), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It allows for the definitive assignment of each protonated carbon in the ¹³C spectrum by linking it to its known proton resonance.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) couplings between protons and carbons. This is crucial for piecing together the molecular framework. For instance, HMBC would show correlations from the methyl protons (-OCH₃) to the ester carbonyl carbon (C=O), and from the vinylic proton H-β to the aromatic carbons C-2 and C-6, unequivocally connecting the acrylate and aminophenyl fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding. This is particularly useful for confirming stereochemistry. A strong NOESY cross-peak between the vinylic H-β and the aromatic H-2/H-6 protons would provide further evidence for the planar conformation of the molecule.

Expected Key 2D NMR Correlations

| Technique | Correlated Nuclei | Information Gained |

|---|---|---|

| COSY | H-α ↔ H-β | Confirms vinylic system connectivity |

| H-2/H-6 ↔ H-3/H-5 | Confirms aromatic ring connectivity | |

| HSQC | H-α ↔ C-α | Assigns C-α chemical shift |

| H-β ↔ C-β | Assigns C-β chemical shift | |

| H-2/H-6 ↔ C-2/C-6 | Assigns C-2/C-6 chemical shift | |

| H-3/H-5 ↔ C-3/C-5 | Assigns C-3/C-5 chemical shift | |

| -OCH₃ ↔ -OCH₃ carbon | Assigns methyl carbon chemical shift | |

| HMBC | -OCH₃ ↔ C=O | Connects methyl group to ester |

| H-β ↔ C-1 | Connects acrylate chain to phenyl ring |

Dynamic NMR for Conformational and Kinetic Studies

Dynamic NMR (DNMR) utilizes variable-temperature experiments to study molecular processes that occur on the NMR timescale, such as conformational changes and hindered bond rotation. unibas.itmdpi.com The energy barriers for these processes can be determined by analyzing the changes in the NMR spectrum—specifically, the broadening and coalescence of signals—as the temperature is varied. mdpi.comniscpr.res.in

For this compound, a key dynamic process is the rotation around the single bond connecting the phenyl ring and the vinylic group (C1-Cβ). Due to the conjugated π-system, this bond possesses partial double-bond character, leading to a rotational energy barrier. At low temperatures, this rotation may become slow enough to be observed on the NMR timescale. If the molecule were asymmetrically substituted, this could result in the appearance of distinct signals for different rotational isomers (rotamers). By tracking the temperature at which these distinct signals coalesce into a single averaged signal, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. This provides valuable insight into the molecule's conformational flexibility and the extent of electronic conjugation. sci-hub.senih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. It is an excellent tool for identifying functional groups, as each group has characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance versus wavenumber, with peaks corresponding to specific vibrational modes. It is highly effective for identifying the functional groups present in this compound.

The spectrum would be characterized by:

N-H Stretching: Two distinct, sharp peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

C-H Stretching: Aromatic and vinylic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group appears just below 3000 cm⁻¹.

C=O Stretching: A very strong, sharp absorption band around 1700-1720 cm⁻¹, which is highly characteristic of an α,β-unsaturated ester.

C=C Stretching: Absorptions in the 1600-1640 cm⁻¹ region corresponding to the aromatic ring and the conjugated alkene. The trans-disubstituted alkene C-H out-of-plane bend is also a key diagnostic peak, appearing as a strong band around 980 cm⁻¹.

C-O Stretching: Strong bands in the 1150-1300 cm⁻¹ region corresponding to the C-O stretching of the ester group.

Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450-3350 | N-H Symmetric & Asymmetric Stretch | Primary Amine |

| 3100-3000 | C-H Stretch | Aromatic & Vinylic |

| 2980-2850 | C-H Stretch | Aliphatic (Methyl) |

| 1720-1700 | C=O Stretch | α,β-Unsaturated Ester |

| ~1625 | C=C Stretch | Alkene |

| ~1600, ~1510 | C=C Stretch | Aromatic Ring |

| 1300-1150 | C-O Stretch | Ester |

| ~1250 | C-N Stretch | Aromatic Amine |

Surface Enhanced Raman Spectroscopy (SERS) for Adsorption Analysis

Surface-Enhanced Raman Spectroscopy is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. sci-hub.se This enhancement arises primarily from localized surface plasmon resonance on the metal nanoparticles. sci-hub.se

SERS is a powerful tool for studying the adsorption behavior of this compound on a metal surface. The interaction between the molecule and the substrate is key. The primary amine group, with its lone pair of electrons, is expected to be the strongest binding site to a silver nanoparticle surface.

Upon adsorption, the vibrational modes of the part of the molecule closest to the surface will be most strongly enhanced. Therefore, in the SERS spectrum of this compound on a silver substrate, one would expect to see a significant enhancement of the bands associated with the aminophenyl ring. These would include the aromatic ring breathing modes and, notably, the C-N stretching vibration. By analyzing which peaks are enhanced, one can deduce the orientation of the molecule on the surface. For example, a strong enhancement of the aromatic ring modes would suggest that the ring is oriented perpendicular or tilted with respect to the silver surface, allowing for strong interaction via the amine group. This technique provides critical information about the molecule-surface interface that is not accessible by other methods.

Mass Spectrometry Techniques

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural features of organic compounds. For a molecule like this compound, soft ionization techniques are particularly useful as they can generate intact molecular ions with minimal fragmentation.

Electron Spray Ionization (ESI) is a soft ionization technique that is highly suitable for polar molecules such as this compound. The presence of the basic primary amino group allows for easy protonation in the positive ion mode, typically yielding a prominent protonated molecule, [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of this ion, which can be used to confirm the elemental composition of the molecule with a high degree of confidence. The exact mass of the protonated molecule is calculated and compared against the experimentally determined value. For this compound (Molecular Formula: C₁₀H₁₁NO₂), the expected exact mass of the [M+H]⁺ ion can be precisely calculated.

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₂NO₂⁺ | 178.0863 |

While ESI is a soft ionization method, fragmentation can be induced to provide structural information. General fragmentation patterns for esters often involve characteristic cleavages related to the ester group. nih.govresearchgate.net However, specific experimental fragmentation studies for this compound are not detailed in the surveyed literature.

Electronic Spectroscopy

Electronic spectroscopy investigates the absorption and emission of electromagnetic radiation by molecules, providing insights into their electronic structure and conjugated systems.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the excitation of electrons to higher energy levels. The spectrum is characteristic of the chromophores within the molecule. This compound possesses an extended π-conjugated system, encompassing the phenyl ring, the acrylate double bond, and the carbonyl group, which acts as a strong chromophore.

Studies on the UV-Vis spectra of a series of seven cinnamate (B1238496) derivatives, which share the core cinnamoyl chromophore, show a maximum absorption wavelength (λmax) of around 310 nm when measured in methanol (B129727). researchgate.netnih.gov This absorption is attributed to electron delocalization across the aromatic ring and the ester group. researchgate.netnih.gov The presence of the amino group (-NH₂) on the phenyl ring in the para position acts as a powerful auxochrome, which is expected to cause a bathochromic (red) shift of the λmax to a longer wavelength compared to unsubstituted cinnamates due to enhanced conjugation. The observed reactions of related UV filter compounds, such as ethylhexyl methoxycinnamate, demonstrate that any alteration to this conjugated system has a significant influence on the absorption spectrum. researchtrends.net

| Compound Class | Reported λmax | Solvent | Reference |

|---|---|---|---|

| Cinnamate Derivatives | ~310 nm | Methanol | researchgate.netnih.gov |

Diffuse Reflectance Spectroscopy (DRS) and Photoluminescence (PL) are powerful techniques for characterizing the electronic and optical properties of materials, particularly in the solid state. DRS is used to analyze the light absorption characteristics of powdered or opaque solid samples, providing information similar to UV-Vis absorption spectroscopy. Photoluminescence spectroscopy measures the light emitted from a sample after it has absorbed photons, revealing information about the de-excitation pathways of its excited electronic states and its emissive properties.

Computational and Theoretical Investigations of E Methyl 3 4 Aminophenyl Acrylate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For (E)-Methyl 3-(4-aminophenyl)acrylate, DFT calculations, often utilizing functionals like B3LYP with various basis sets, have been instrumental in elucidating its fundamental characteristics.

The acrylate (B77674) moiety can exist in different conformations due to rotation around the C-C single bonds. Computational studies on similar acrylate derivatives suggest that the s-trans conformation is generally more stable than the s-cis form due to reduced steric hindrance. While specific torsional potentials for this compound are not extensively documented in dedicated studies, analysis of related substituted methyl cinnamates supports this preference for a more extended, planar geometry to maximize electronic delocalization. The presence of the para-amino group is not expected to significantly alter this conformational preference.

| Parameter | Predicted Value Range | Basis of Prediction |

| Phenyl Ring to Acrylate Dihedral Angle | ~0-20° | Planarity favored by π-conjugation, slight torsion possible. |

| Acrylate Conformation | s-trans favored | Lower steric hindrance compared to s-cis, as seen in related cinnamates. |

This table presents predicted conformational preferences based on DFT studies of structurally similar molecules.

DFT calculations are highly effective in simulating vibrational (infrared and Raman) and electronic (UV-Visible) spectra. Theoretical vibrational frequencies, when appropriately scaled, show excellent agreement with experimental data, aiding in the assignment of complex spectral features. For this compound, characteristic vibrational modes would include N-H stretching of the amino group, C=O stretching of the ester, C=C stretching of the acrylate and phenyl ring, and various bending and out-of-plane modes.

Electronic spectra, simulated using Time-Dependent DFT (TD-DFT), provide insights into the electronic transitions within the molecule. The principal electronic transitions are typically of a π → π* nature, involving the delocalized electron system. The para-amino group, being an electron-donating group, is expected to cause a bathochromic (red) shift in the main absorption band compared to unsubstituted methyl cinnamate (B1238496), a phenomenon well-documented in para-substituted phenylacrylates.

| Spectral Type | Key Predicted Features | Significance |

| Vibrational (IR) | N-H stretches (~3300-3500 cm⁻¹), C=O stretch (~1700-1730 cm⁻¹), C=C stretches (~1600-1650 cm⁻¹) | Allows for detailed assignment of experimental spectra and characterization of functional groups. |

| Electronic (UV-Vis) | Strong π → π* transition | The position of this band is sensitive to substitution on the phenyl ring and provides information on the electronic structure. |

This table outlines the expected spectral features for this compound based on computational studies of related compounds.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be delocalized over the entire π-system, with significant contributions from the electron-rich aminophenyl group. The LUMO is also anticipated to be distributed across the conjugated system, with a notable density on the acrylate moiety, particularly the β-carbon atom. The electron-donating amino group raises the HOMO energy, which generally leads to a smaller HOMO-LUMO gap compared to unsubstituted or electron-withdrawn analogues, indicating increased reactivity.

| Molecular Orbital | Expected Localization | Implication for Reactivity |

| HOMO | Delocalized, high density on the aminophenyl group. | The aminophenyl ring is the primary site for electrophilic attack. |

| LUMO | Delocalized, high density on the acrylate moiety. | The acrylate group, particularly the β-carbon, is susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Relatively small | Indicates higher chemical reactivity compared to analogues with electron-withdrawing groups. |

This table summarizes the predicted characteristics of the Frontier Molecular Orbitals for this compound.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface, which is invaluable for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles.

For this compound, the MEP map is expected to show the most negative potential localized around the oxygen atoms of the carbonyl group and the nitrogen atom of the amino group, making these sites prone to interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the amino group and the vinylic protons would exhibit positive potential, indicating their susceptibility to nucleophilic or basic species. This visual tool corroborates the predictions made from FMO analysis.

Time-Dependent DFT (TD-DFT) is the primary computational method for studying excited-state properties, including electronic absorption spectra and the dynamics of excitation and de-excitation. nih.gov TD-DFT calculations can predict the energies of various excited states and the probabilities of transitions between them. For this compound, these calculations would confirm that the lowest energy electronic transition is predominantly a HOMO to LUMO transition, corresponding to a π → π* excitation. nih.gov

These studies are crucial for understanding the photophysical behavior of the molecule, such as its fluorescence and phosphorescence characteristics, and for designing molecules with specific optical properties. The nature of the excited states can also provide insights into potential photochemical reaction pathways.

Intermolecular Interaction and Reactivity Mechanism Studies

Computational studies can also shed light on how this compound interacts with other molecules and the mechanisms of its reactions. For instance, the amino and carbonyl groups are capable of forming hydrogen bonds, which can be modeled to understand its interactions with solvents or other reactants.

Mechanistic studies, often employing DFT, can be used to map out the potential energy surfaces of reactions involving this compound. For example, a computational study on the cyclization reaction of the related (E)-methyl 3-(2-aminophenyl)acrylate demonstrated how DFT can elucidate reaction pathways, identify transition states, and determine the catalytic roles of solvents or other substrates. nih.gov Similar methodologies could be applied to understand the reactivity of the 4-amino isomer in various chemical transformations, such as polymerization or cycloaddition reactions. These studies provide a molecular-level understanding of reaction barriers and intermediates, which is essential for optimizing reaction conditions.

Computational Investigations of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Computational chemistry provides powerful tools for analyzing the non-covalent interactions that govern the supramolecular assembly and crystal packing of molecules like this compound. These weak interactions, including hydrogen bonds and π-π stacking, are crucial in determining the material's physical and chemical properties.

Theoretical studies on similar molecular systems utilize methods such as Density Functional Theory (DFT), Hirshfeld surface analysis, and Pixel energy analysis to quantify these interactions. For this compound, the primary sites for hydrogen bonding are the amino (-NH₂) group, which acts as a hydrogen bond donor, and the carbonyl oxygen of the acrylate group, which serves as an acceptor. researchgate.net Hirshfeld surface analysis is a common technique used to visualize and quantify intermolecular contacts in a crystal lattice. nih.gov This method maps various properties onto the molecular surface, with the dnorm map being particularly useful for identifying regions involved in hydrogen bonding and other close contacts. nih.gov The analysis can deconstruct the crystal packing into contributions from different types of interactions, such as H···H, C···H, and H···N/O contacts, revealing their relative importance. researchgate.net

Furthermore, π-π stacking interactions are expected between the aromatic phenyl rings of adjacent molecules. The stability and geometry of these interactions, whether parallel-displaced or T-shaped, can be evaluated computationally. researchgate.netnih.gov Energy decomposition analysis can further break down the interaction energy into electrostatic, polarization, dispersion, and repulsion components, providing a deeper understanding of the forces driving the molecular assembly. nih.gov

Table 1: Overview of Computational Methods for Analyzing Non-Covalent Interactions

| Interaction Type | Computational Method | Information Yielded |

|---|---|---|

| Hydrogen Bonding | Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts; percentage contribution to crystal packing. nih.govresearchgate.net |

| Atoms in Molecules (AIM) Theory | Identification of bond critical points (BCPs) and characterization of H-bond strength. researchgate.net | |

| π-π Stacking | Density Functional Theory (DFT) | Calculation of interaction energies, optimal geometries (e.g., distance and displacement). nih.gov |

| Pixel Energy Analysis | Calculation of lattice energies and pairwise intermolecular interaction energies (Coulombic, polarization, dispersion, repulsion). researchgate.net |

Mechanistic Studies of Reaction Pathways, Including Catalytic Roles of Solvent and Substrate

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms involving acrylate derivatives. A detailed mechanistic investigation into the cyclization reaction of a closely related isomer, (E)-methyl 3-(2-aminophenyl)acrylate, with phenylisothiocyanate provides significant insight into the potential reactivity of the 4-amino isomer. nih.gov This study revealed a multi-step process and highlighted the crucial catalytic roles played by both the substrate and the solvent. nih.gov

The reaction was found to proceed through four main stages:

Nucleophilic Addition: The initial step involves the attack of the amino group on the isothiocyanate.

Deprotonation and Protonation: A subsequent proton transfer occurs.

Intramolecular Cyclization: A ring-closing step takes place with a concurrent hydrogen transfer.

Keto-Enol Tautomerization: The final step to yield the stable product. nih.gov

Crucially, the calculations showed that the substrate molecule itself and the solvent (water) act as catalysts, significantly lowering the energy barriers for the proton transfer steps. nih.gov They function as proton shuttles, demonstrating a multicatalysis phenomenon where the reactants and their environment actively participate in the reaction pathway. nih.gov The strong proton-donating and -accepting ability of the amino group is key to this catalytic function. nih.gov

Broader computational studies on the thermal self-initiation of simple acrylates like methyl acrylate have explored potential reaction pathways such as the concerted [4+2] Diels-Alder mechanism and nonconcerted [2+2] diradical mechanisms. upenn.edunih.gov These investigations determine reaction barriers and identify the most favorable kinetic and thermodynamic products, providing a fundamental understanding of acrylate reactivity. upenn.edu

Table 2: Mechanistic Steps and Catalytic Roles in a Related Acrylate Reaction

| Reaction Step | Description | Catalytic Role of Substrate/Solvent |

|---|---|---|

| Nucleophilic Addition | Amino group of the acrylate attacks the electrophile. | N/A |

| Proton Transfer | Deprotonation of the amino group and protonation of another site. | Substrate and water molecules act as proton shuttles, lowering the activation energy. nih.gov |

| Intramolecular Cyclization | Ring formation occurs via an internal nucleophilic attack. | Stabilizes the transition state. nih.gov |

| Tautomerization | Final rearrangement to the thermodynamically stable product. | Facilitates the final proton shift. nih.gov |

Molecular Docking Studies of Intermolecular Binding Affinities (from a computational chemistry perspective)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of medicinal chemistry, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as an acrylate derivative, within the active site of a target protein or DNA. mdpi.comresearchgate.net

For compounds structurally related to this compound, molecular docking studies have been performed to understand their potential as therapeutic agents. For instance, various acrylate-based derivatives have been docked into the colchicine-binding site of tubulin to rationalize their antiproliferative activity. researchgate.net These studies identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions (e.g., pi-alkyl, pi-sigma), and π-π stacking, between the ligand and the amino acid residues of the receptor. researchgate.netmdpi.com

The binding affinity is often quantified by a scoring function, which estimates the free energy of binding (typically in kcal/mol). mdpi.com Docking simulations on similar compounds have revealed that the amino group can act as a crucial hydrogen bond donor, while the phenyl ring can engage in hydrophobic and π-stacking interactions with residues like phenylalanine, tyrosine, or tryptophan. ekb.eg The carbonyl group of the acrylate moiety can also participate as a hydrogen bond acceptor. researchgate.net These computational predictions are vital for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective inhibitors. researchgate.net

Table 3: Example Interactions from Molecular Docking of Related Compounds

| Ligand Class | Target Receptor | Key Interactions Observed |

|---|---|---|

| Acrylate Derivatives | Tubulin (Colchicine site) | Hydrogen bonds, hydrophobic interactions with key amino acid residues. researchgate.net |

| Schiff Base Ligands | Colon Cancer Receptor (2hq6) | Hydrogen bonding, pi-pi stacking. ekb.eg |

| Acrylic Acid Derivatives | Cyclooxygenase (COX) | Hydrogen bonds with active site residues, hydrophobic interactions. researchgate.net |

Prediction of Optical Properties

Hyperpolarizability Calculations for Nonlinear Optical (NLO) Response

This compound possesses structural features characteristic of molecules with significant nonlinear optical (NLO) properties. Its "push-pull" architecture, consisting of an electron-donating amino (-NH₂) group and an electron-accepting methyl acrylate group connected by a π-conjugated phenyl ring, is known to enhance the second-order NLO response. researchgate.net This response is quantified by the first hyperpolarizability (β). researchgate.net

Quantum chemical calculations, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to predict the NLO properties of molecules. frontiersin.orgresearchgate.net These computational methods can accurately calculate the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). researchgate.net The magnitude of the total first hyperpolarizability (β_tot) is a key indicator of a molecule's potential for applications in optical data storage, signal processing, and optical switching. nih.gov

Computational studies on similar donor-acceptor molecules show a strong correlation between the electronic properties and the NLO response. researchgate.net A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often leads to a larger hyperpolarizability value, as it facilitates intramolecular charge transfer upon excitation. researchgate.netnih.gov Calculations for various aminophenyl derivatives have demonstrated large β values, suggesting they are promising candidates for NLO materials. researchgate.net

Table 4: Calculated NLO Properties for Structurally Related Molecules

| Molecule Type | Method | Dipole Moment (μ) [Debye] | Polarizability (α) [a.u.] | Hyperpolarizability (β) [a.u.] |

|---|---|---|---|---|

| Donor-Acceptor Schiff Base | DFT/ωB97X-D | 4.31 | 181 | 583 |

| Donor-Acceptor Schiff Base | DFT/ωB97X-D | 5.57 | 183 | 1261 |

| 2-(4-aminophenyl) Quinoline (B57606) | DFT/B3LYP | 4.09 | 240.7 | 1009.6 |

| 4-(4-aminophenyl) Quinoline | DFT/B3LYP | 5.92 | 243.6 | 1345.5 |

Data sourced from computational studies on similar molecular frameworks to illustrate typical values. researchgate.netresearchgate.net

Polymerization Science and Macromolecular Engineering Utilizing E Methyl 3 4 Aminophenyl Acrylate

Radical Polymerization Characteristics

The study of the radical polymerization of (E)-Methyl 3-(4-aminophenyl)acrylate involves understanding the interplay of electronic and steric factors that govern the reaction kinetics and the properties of the resulting polymer.

The aminophenyl group is a critical component of the this compound monomer, exerting a significant influence on the reactivity of the vinyl group. The amino moiety (-NH2) is a potent electron-donating group, which increases the electron density of the aromatic ring and, by extension, the entire conjugated system, including the acrylate (B77674) double bond.

This increased electron density has several consequences for radical polymerization:

Enhanced Nucleophilicity: The vinyl double bond becomes more nucleophilic, which can affect its reactivity toward electrophilic radicals.

Radical Stabilization: The aminophenyl group can stabilize a propagating radical at the α-carbon position through resonance, potentially influencing the propagation rate constant.

Interaction with Initiators: The amine functionality can interact with certain initiator systems, which may either accelerate or inhibit the rate of initiation depending on the specific chemistry involved.

Steric hindrance plays a crucial role in the polymerization of vinyl monomers. rsc.org For this compound, the bulky aminophenyl group attached to the β-carbon of the acrylate can impede the approach of an incoming radical to the double bond. This steric bulk can lower the rate of propagation compared to less hindered acrylates like methyl acrylate. researchgate.netnsf.gov

The primary consequences of steric hindrance on polymerization kinetics include:

Reduced Propagation Rate (k_p): The frequency of successful additions of monomer units to the growing polymer chain may be decreased due to the physical obstruction caused by the aminophenyl group. nsf.gov

Lower Ceiling Temperature (T_c): Sterically hindered monomers often exhibit lower ceiling temperatures, above which polymerization is thermodynamically unfavorable. researchgate.net

To quantitatively study the polymerization kinetics of this compound, several real-time monitoring techniques are employed. These methods provide continuous data on monomer conversion as a function of time, allowing for the determination of key kinetic parameters.

Real-Time Fourier-Transform Infrared (FT-IR) Spectroscopy: Real-time FT-IR is another widely used method for monitoring polymerization kinetics. rsc.orgcambridge.org This technique follows the disappearance of a specific absorption band corresponding to the monomer's vinyl group (e.g., the C=C stretching vibration). imaging.org The decrease in the intensity of this characteristic peak over time provides a direct measure of monomer conversion. rsc.org FT-IR is particularly useful because it is non-invasive and can provide structural information about the reaction as it proceeds. cambridge.org

These techniques allow researchers to investigate the effects of variables such as temperature, initiator concentration, and monomer structure on the polymerization rate and final conversion. imaging.orgmdpi.com

Copolymerization is the process of polymerizing two or more different monomers together. To understand the composition and structure of the resulting copolymer, it is essential to determine the monomer reactivity ratios, typically denoted as r1 and r2. mdpi.com These ratios describe the preference of a growing polymer chain ending in one monomer unit (e.g., M1) to add another molecule of the same monomer (M1) versus the other monomer (M2). researchgate.net

For a system involving this compound (M1) and a comonomer (M2), the reactivity ratios are defined as:

r1 = k11 / k12: The ratio of the rate constant for the addition of M1 to a chain ending in M1 (homo-propagation) to the rate constant for the addition of M2 to a chain ending in M1 (cross-propagation).

r2 = k22 / k21: The ratio of the rate constant for the addition of M2 to a chain ending in M2 to the rate constant for the addition of M1 to a chain ending in M2.

The values of r1 and r2 dictate the distribution of monomer units along the copolymer chain. For instance:

If r1 > 1, the growing chain prefers to add its own monomer type.

If r1 < 1, the growing chain prefers to add the other monomer.

If r1 * r2 = 1, an ideal copolymerization occurs, with random monomer incorporation.

If r1 and r2 are both close to 0, there is a strong tendency for alternation.

Reactivity ratios are determined experimentally by polymerizing mixtures of the two monomers at various feed ratios and analyzing the composition of the resulting copolymer at low conversion. mdpi.comekb.eg Linearization methods such as those proposed by Fineman-Ross and Kelen-Tudos, or non-linear computational methods, are then used to calculate the r1 and r2 values from the experimental data. mdpi.comekb.eg The table below shows illustrative reactivity ratios for related vinyl monomer systems.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymer Type | Reference |

|---|---|---|---|---|---|

| Ethyl Methacrylate (B99206) (EMA) | Methacrylamide (MAM) | 0.197 | 0.230 | Alternating tendency | ekb.eg |

| Vinyl Acetate (B1210297) (VAC) | Methacrylamide (MAM) | 0.294 | 4.314 | Block tendency (rich in MAM) | ekb.eg |

| p-Triphenyltinstyrene | Styrene | 2.55 | 0.93 | Statistical/Block tendency | semanticscholar.org |

| Methyl Methacrylate (MMA) | Styrene | 0.46 | 0.53 | Alternating tendency | researchgate.net |

Controlled/Living Polymerization Methods

Controlled/living polymerization techniques offer precise control over polymer molecular weight, architecture, and dispersity. The functional nature of this compound makes it an interesting candidate for these advanced polymerization methods.

Atom Transfer Radical Polymerization (ATRP) is a robust controlled/living radical polymerization method that enables the synthesis of well-defined polymers. nih.gov It relies on a reversible equilibrium between active (propagating) radicals and dormant species, typically an alkyl halide, mediated by a transition metal catalyst (e.g., a copper complex). sigmaaldrich.comcmu.edu

The direct polymerization of functional monomers like this compound via ATRP can be challenging. The primary amine group can potentially coordinate with the copper catalyst, altering its reactivity and leading to a loss of control over the polymerization. cmu.edu To circumvent this, several strategies can be employed, often demonstrated with related monomers:

Use of Strongly Binding Ligands: Employing ligands for the copper catalyst that bind more strongly than the amine functionality on the monomer can prevent catalyst deactivation. cmu.edu

Protection Group Chemistry: The amine group can be temporarily protected with a labile group (e.g., a tert-butoxycarbonyl or BOC group) before polymerization. squarespace.com After the synthesis of the well-defined polymer, the protecting group is removed to regenerate the primary amine functionality.

Use of Functional Initiators: An alternative approach to incorporate specific functionalities is to use an initiator molecule that contains the desired group. sigmaaldrich.comnih.gov This results in a polymer chain with the functional group located at one specific end.

Synthesis and Characterization of Functional Polymers

The incorporation of this compound into polymer chains opens up a wide array of possibilities for creating materials with tailored functionalities. The primary amino group on the phenyl ring serves as a versatile handle for post-polymerization modifications, allowing for the attachment of various molecules and the formation of complex architectures.

Preparation of Polymeric Supports and Functional Copolymers

The synthesis of polymeric supports and functional copolymers using this compound is a critical area of research. These materials can be designed to have specific chemical affinities, making them suitable for applications such as catalysis, separation media, and solid-phase synthesis.

The copolymerization of this compound with other vinyl monomers allows for the fine-tuning of the resulting polymer's properties. For instance, copolymerization with non-functional monomers can control the density of amino groups along the polymer backbone, thereby influencing the material's reactivity and swelling behavior.

Table 1: Copolymerization Parameters of this compound (M1) with a Generic Comonomer (M2)

| Feed Ratio (M1:M2) | Copolymer Composition (m1:m2) | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |

|---|---|---|---|

| 1:9 | 0.12:0.88 | 25,000 | 1.8 |

| 1:4 | 0.21:0.79 | 28,500 | 1.9 |

| 1:1 | 0.48:0.52 | 32,000 | 2.1 |

Note: The data presented in this table is illustrative and intended to demonstrate the concept. Actual experimental values may vary depending on the specific comonomer and reaction conditions.

Characterization of these functional copolymers typically involves a suite of analytical techniques. Fourier-transform infrared (FTIR) spectroscopy is used to confirm the incorporation of the amino-functionalized monomer by identifying the characteristic N-H stretching vibrations. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the copolymer composition and microstructure. Gel permeation chromatography (GPC) is employed to determine the molecular weight and molecular weight distribution of the polymers.

Design of Crosslinked Polymeric Networks via Amino Functionality

The presence of the primary amino group in polymers derived from this compound provides a convenient route for the formation of crosslinked networks. This is typically achieved by reacting the amino groups with difunctional or multifunctional crosslinking agents. The choice of crosslinker is crucial as it dictates the chemical nature of the crosslinks and, consequently, the properties of the resulting network.

Common crosslinking strategies include the reaction of the amino groups with aldehydes, isocyanates, or epoxy compounds. For example, the reaction with a dialdehyde, such as glutaraldehyde, leads to the formation of imine linkages, resulting in a chemically crosslinked hydrogel. The degree of crosslinking can be precisely controlled by adjusting the molar ratio of the amino groups to the crosslinker.

Table 2: Properties of Crosslinked Networks Derived from Poly[this compound]

| Crosslinker | Molar Ratio (Amine:Crosslinker) | Swelling Ratio (in water) | Thermal Decomposition Temperature (°C) |

|---|---|---|---|

| Glutaraldehyde | 1:0.1 | 150% | 320 |

| Glutaraldehyde | 1:0.2 | 120% | 335 |

| Hexamethylene diisocyanate | 1:0.1 | 80% (in THF) | 350 |

Note: The data presented in this table is illustrative and intended to demonstrate the concept. Actual experimental values will depend on the specific polymer and crosslinking conditions.

The resulting crosslinked polymeric networks exhibit enhanced mechanical strength, thermal stability, and solvent resistance compared to their linear counterparts. The properties of these networks can be further tailored by varying the crosslinking density. Characterization of these materials often involves techniques such as swelling studies to determine the crosslink density, thermogravimetric analysis (TGA) to assess thermal stability, and dynamic mechanical analysis (DMA) to evaluate their viscoelastic properties. The porous structure of these networks can also be investigated using scanning electron microscopy (SEM).

Applications of E Methyl 3 4 Aminophenyl Acrylate in Advanced Materials Science

Precursor in Electronic and Optical Materials Development

The conjugated π-electron system in (E)-Methyl 3-(4-aminophenyl)acrylate makes it a promising candidate for the development of nonlinear optical (NLO) materials. Organic molecules with an acceptor-donor-acceptor (A-D-A) framework have been widely applied in organic optoelectronics. In these systems, electron-donating and electron-accepting groups are connected through a π-conjugated bridge, facilitating intramolecular charge transfer, which is crucial for NLO properties. The design and synthesis of high-performance NLO materials are a significant area of research, with applications in fiber optics, data transformation, and photonic lasers nih.gov.

Research has shown that organic materials, such as chalcone derivatives, which possess a similar conjugated structure, exhibit strong third-order nonlinear optical properties bohrium.com. The delocalization of π-electrons within the molecular framework is a key factor contributing to the polarization in these organic NLO materials nih.gov. Theoretical studies using density functional theory (DFT) have been employed to investigate the relationship between molecular structure and NLO response, providing a rational design strategy for new high-performance organic NLO materials nih.gov. The investigation of third-order nonlinear optical properties of various organic derivatives is an active area of research, with techniques like the Z-scan method being used to characterize these properties bohrium.comresearchgate.netresearchgate.net.

Table 1: Key Molecular Features for NLO Activity

| Molecular Feature | Role in NLO Properties |

| Electron Donor Group (e.g., -NH2) | Facilitates charge transfer by donating electrons. |

| π-Conjugated Bridge (e.g., phenyl acrylate) | Allows for the delocalization of electrons across the molecule. |

| Electron Acceptor Group | Creates a dipole moment and enhances intramolecular charge transfer. |

Integration into Organic Pigments and Dyes

Azo dyes, characterized by the functional group R−N=N−R′, are a commercially significant class of synthetic colorants, accounting for 60-70% of all dyes used in the textile and food industries wikipedia.org. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich species nih.gov. The primary amine group in this compound makes it a suitable precursor for the synthesis of novel azo dyes.

The general process involves converting the aromatic amine to a diazonium salt, which then acts as an electrophile in a coupling reaction with a coupling component, such as a phenol or another aromatic amine . The resulting azo compounds have extended conjugated systems that absorb light in the visible region, leading to their characteristic colors jbiochemtech.com. The specific color of the dye can be tuned by modifying the chemical structure of the diazonium salt precursor and the coupling component jbiochemtech.comresearchgate.net. Azo dyes have been synthesized from various aminophenyl derivatives and have shown good dyeing performance on a range of fibers, including wool, cotton, and synthetics jbiochemtech.comresearchgate.net.

Table 2: General Steps in Azo Dye Synthesis

| Step | Description |

| 1. Diazotization | The primary aromatic amine is treated with a source of nitrous acid (e.g., NaNO2 and HCl) to form a diazonium salt. |

| 2. Coupling | The diazonium salt is reacted with a coupling component (e.g., a phenol or an aromatic amine) to form the azo dye. |

Building Block for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas researchgate.net. They are constructed from molecular building blocks with predesigned geometries that are linked by strong covalent bonds researchgate.net. The ability to precisely control the arrangement of these building blocks allows for the synthesis of materials with tunable pore sizes and functionalities, making them promising for applications in gas storage, separation, and catalysis .

Three-dimensional (3D) COFs are of particular interest, and their synthesis often relies on the use of tetrahedral building blocks . For instance, tetrakis(4-aminophenyl)methane has been used as a tetrahedral building block to create 3D COFs with diamond-like structures . The aminophenyl groups in these building blocks are crucial for forming the covalent linkages, typically through condensation reactions with aldehydes to form imine bonds mdpi.com. The development of novel building blocks, including those with irregular geometries, is expanding the structural diversity and potential applications of 3D COFs researchgate.net. Given the presence of the reactive aminophenyl group, this compound could potentially serve as a functional building block in the synthesis of novel COF structures.

Development of Polyimides and Composite Materials with Adsorption and Photocatalytic Properties

Polyimides (PIs) are high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance nih.gov. They are widely used in demanding applications in the aerospace and electronics industries nih.gov. Aromatic polyimides are typically synthesized through a two-step process involving the reaction of a dianhydride with a diamine to form a poly(amic acid) precursor, followed by thermal or chemical imidization plaschina.com.cn.

The incorporation of aminophenyl-containing monomers is a common strategy in the synthesis of polyimides researchgate.netresearchgate.net. For example, 5-amino-2-(4-aminophenyl)benzoxazole has been used as a monomer to prepare polyimide/glass powder composite films with excellent thermal and mechanical properties plaschina.com.cn. Furthermore, composites based on aminophenyl-containing polyimides have shown promise in environmental applications. A composite of a tris(4-aminophenyl)amine-based polyimide with graphitic carbon nitride has demonstrated both high adsorption capacity and efficient photocatalytic activity for the degradation of organic dyes in wastewater acs.orgacs.org. The polyimide component enhances the adsorption of the dye, while the graphitic carbon nitride acts as the photocatalyst acs.org. The composite material showed improved charge separation and enhanced light absorption, leading to a synergistic effect in dye removal acs.orgacs.org.

Table 3: Properties of Polyimide/Glass Powder Composite Films

| Property | Value |

| 5 wt% Weight Loss Temperature | 556 - 565 °C |

| Glass Transition Temperature | > 410 °C |

| Tensile Strength | 164 - 242 MPa |

| Tensile Modulus | 4.7 - 7.5 GPa |

| Elongation at Break | > 6.0 % |

| Data sourced from a study on polyimide composite films plaschina.com.cn. |

Investigation in Corrosion Inhibition Systems

The corrosion of metals is a significant industrial problem, and the use of organic inhibitors is a common and effective method of prevention . Organic compounds containing heteroatoms such as nitrogen, oxygen, and sulfur, as well as aromatic rings, are often effective corrosion inhibitors researchgate.net. These molecules can adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment researchgate.netosti.gov.

Aminophenyl derivatives have been extensively studied as corrosion inhibitors for various metals, particularly steel, in acidic and marine environments researchgate.netosti.govchalcogen.ro. The inhibition mechanism involves the adsorption of the inhibitor molecules onto the metal surface, which can be either physisorption (electrostatic interaction) or chemisorption (charge sharing or donation) nih.gov. The presence of the amine group and the π-electrons of the aromatic ring in aminophenyl compounds facilitates their adsorption onto the metal surface researchgate.netekb.eg. Studies have shown that the inhibition efficiency of these compounds generally increases with their concentration osti.govresearchgate.net. Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy are commonly used to evaluate the performance of these inhibitors researchgate.netosti.govresearchgate.net.

Table 4: Corrosion Inhibition Efficiency of an Aminophenyl Derivative

| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) |

| 0 | 0 |

| 600 | 80.1 |

| - | 70.0 (at a higher temperature) |

| - | 66.0 (at an even higher temperature) |

| Data adapted from a study on 4-aminophenol as a corrosion inhibitor for mild steel researchgate.net. |

Advanced Analytical Method Development for E Methyl 3 4 Aminophenyl Acrylate and Its Derivatives

Chromatographic Separations and Quantification

Chromatographic techniques are central to the separation and quantification of (E)-Methyl 3-(4-aminophenyl)acrylate from complex matrices. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) offer distinct advantages in terms of resolution, sensitivity, and speed.

The development of an HPLC method for this compound involves a systematic optimization of chromatographic conditions to achieve adequate separation and quantification. A typical approach is reverse-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity.

Method Development: